Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride (1:1)

Overview

Description

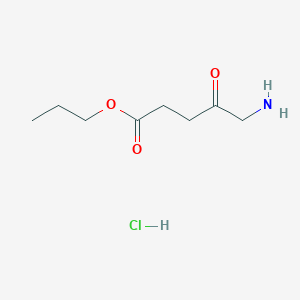

Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride (1:1) is a chemical compound with the molecular formula C8H16ClNO3 and a molecular weight of 209.67 g/mol . . This compound is a derivative of pentanoic acid and is characterized by the presence of an amino group, a keto group, and a propyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride typically involves the esterification of 5-aminolevulinic acid (5-ALA) with propanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

Temperature: Moderate temperatures (e.g., 60-80°C)

Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

Solvent: Organic solvents like dichloromethane or ethanol

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The keto group can be reduced to form hydroxyl derivatives.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Nucleophiles: Alcohols, amines, thiols

Major Products

Oxidation: Nitro derivatives

Reduction: Hydroxyl derivatives

Substitution: Various substituted esters and amides

Scientific Research Applications

Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies involving metabolic pathways and enzyme interactions.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride involves its conversion to 5-aminolevulinic acid (5-ALA) in biological systems. 5-ALA is a precursor in the heme biosynthesis pathway, leading to the production of protoporphyrin IX, which accumulates in cells and generates reactive oxygen species upon exposure to light. This photodynamic effect is exploited in cancer therapy to selectively destroy tumor cells .

Comparison with Similar Compounds

Similar Compounds

5-Aminolevulinic acid (5-ALA): The parent compound, used in similar applications but without the ester modification.

Hexaminolevulinate hydrochloride: Another derivative used in photodynamic diagnosis and therapy.

Uniqueness

Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride is unique due to its ester modification, which enhances its lipophilicity and cellular uptake compared to 5-ALA. This modification can improve its efficacy in therapeutic applications .

Biological Activity

Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride (1:1), commonly referred to as 5-Aminolevulinic acid (5-ALA), is a non-protein amino acid that plays a crucial role in various biological processes, particularly in heme biosynthesis. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Overview of 5-Aminolevulinic Acid

5-ALA is a precursor in the biosynthesis of porphyrins and heme. It is naturally occurring in various organisms, including bacteria, fungi, and plants. The compound is recognized for its multifunctional roles in both agricultural and medical fields.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 131.130 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 298.4 ± 20.0 °C |

| Flash Point | 134.3 ± 21.8 °C |

Biological Mechanisms

Role in Heme Biosynthesis

5-ALA serves as a rate-limiting substrate in the synthesis of heme, which is essential for various cellular functions including oxygen transport and electron transfer processes in mitochondria .

Immune Response Enhancement

Research has shown that 5-ALA enhances the immune response in organisms such as Litopenaeus vannamei (Pacific white shrimp). It upregulates immune-related genes and boosts aerobic energy metabolism, providing a defense mechanism against pathogens like Vibrio parahaemolyticus .

Applications

Medical Uses

5-ALA is utilized in photodynamic therapy (PDT) for treating certain types of cancers. It acts as a photosensitizer that accumulates preferentially in tumor tissues, leading to cell death upon exposure to specific wavelengths of light . This selective accumulation makes it an effective agent for targeting malignant cells while sparing healthy tissues.

Agricultural Benefits

In agriculture, 5-ALA functions as a growth regulator. It promotes chlorophyll synthesis, enhances photosynthetic efficiency, and increases crop resilience to abiotic stresses such as drought and salinity . Its application can lead to improved yield and quality of crops.

Case Study 1: Immunological Effects on Shrimp

A study by Pedrosa-Gerasmio et al. demonstrated that administering 5-ALA to Pacific white shrimp resulted in significant upregulation of immune-related genes and increased ATP levels, indicating enhanced metabolic activity and immune function .

Case Study 2: Photodynamic Therapy

Clinical trials have indicated that patients treated with PDT using 5-ALA showed improved outcomes in tumor reduction compared to traditional therapies. The mechanism involves the generation of reactive oxygen species upon light activation, leading to apoptosis of cancer cells .

Properties

IUPAC Name |

propyl 5-amino-4-oxopentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-2-5-12-8(11)4-3-7(10)6-9;/h2-6,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCJOMAISPJJIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593333 | |

| Record name | Propyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183151-38-4 | |

| Record name | Propyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.